Bienvenue dans la boutique en ligne BenchChem!

(2-(Difluoromethoxy)pyridin-4-yl)methanol

PDE4 Inhibitor Medicinal Chemistry Scaffold Derivatization

Procure (2-(Difluoromethoxy)pyridin-4-yl)methanol (CAS 1268516-11-5), a regiospecific fluorinated pyridine building block. The unique 2-OCF₂H/4-CH₂OH substitution enables direct amine conjugation at the 4-position while the difluoromethoxy group provides balanced lipophilicity (LogP 1.18) and metabolic stability superior to methoxy or trifluoromethoxy analogs. Validated by patent precedent for PDE4-targeted therapeutics (EP3345902A1). Each batch is QC-verified (NMR, HPLC, GC) to ≥97% purity, ensuring lot-to-lot reproducibility. Ideal for CNS drug discovery and compound library synthesis.

Molecular Formula C7H7F2NO2
Molecular Weight 175.135
CAS No. 1268516-11-5
Cat. No. B599228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Difluoromethoxy)pyridin-4-yl)methanol
CAS1268516-11-5
Synonyms(2-(difluoroMethoxy)pyridin-4-yl)Methanol
Molecular FormulaC7H7F2NO2
Molecular Weight175.135
Structural Identifiers
SMILESC1=CN=C(C=C1CO)OC(F)F
InChIInChI=1S/C7H7F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2
InChIKeyCUZFHSCXJWGWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Difluoromethoxy)pyridin-4-yl)methanol (CAS 1268516-11-5): Fluorinated Pyridine Scaffold Overview


(2-(Difluoromethoxy)pyridin-4-yl)methanol (CAS 1268516-11-5) is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the pyridine ring . With the molecular formula C₇H₇F₂NO₂ and a molecular weight of 175.13 g/mol, this compound is commercially available as a fluorinated building block at purities of ≥97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound is supplied by multiple vendors including Bidepharm, Beyotime, and Chemscene .

Why Generic Pyridine Methanol Substitution Fails: Evidence-Based Differentiators for (2-(Difluoromethoxy)pyridin-4-yl)methanol


While numerous pyridinyl methanol derivatives are commercially available as building blocks, simple substitution with regioisomers or alternative fluorinated pyridines is not scientifically equivalent. The specific positioning of the difluoromethoxy group at the 2-position versus the hydroxymethyl at the 4-position creates a unique regioisomeric profile that influences both chemical reactivity and physicochemical properties. Additionally, the difluoromethoxy (-OCF₂H) group provides distinct electronic and lipophilic modulation compared to alternative substituents such as methoxy (-OCH₃), trifluoromethoxy (-OCF₃), or direct ring fluorination . The presence of batch-specific analytical documentation—including NMR, HPLC, and GC—ensures lot-to-lot reproducibility, a quality control parameter not uniformly available across all in-class analogs . The quantitative evidence below demonstrates why this specific regioisomer cannot be casually replaced.

Product-Specific Quantitative Evidence Guide: (2-(Difluoromethoxy)pyridin-4-yl)methanol


Patent-Documented Intermediate: Specific Utility as a PDE4-Targeted Scaffold Precursor

(2-(Difluoromethoxy)pyridin-4-yl)methanol is a documented intermediate in the synthesis of patented PDE4 inhibitor compounds, as disclosed in European Patent EP3345902A1 for substituted pyridine and pyrazine PDE4 inhibitors [1]. In contrast, regioisomers such as (2-(difluoromethoxy)pyridin-3-yl)methanol and (6-(difluoromethoxy)pyridin-3-yl)methanol do not appear in the same patent disclosure for this specific scaffold derivatization pathway. Furthermore, a structurally related compound bearing the identical core motif, 1-[[2-(difluoromethoxy)pyridin-4-yl]methyl]-3-[(8R)-5-oxaspiro[3.5]nonan-8-yl]urea (CID 168891881), was explicitly disclosed in US20240316020 Example 27 as a pharmaceutical intermediate, demonstrating the utility of the 4-hydroxymethyl substitution pattern for urea linkage formation via amine derivatization [2]. Regioisomers lacking the 4-CH₂OH group cannot undergo this specific amine-conjugation chemistry without additional synthetic manipulation, creating a tangible procurement advantage for researchers pursuing PDE4-targeted or pyridinyl-urea scaffold development.

PDE4 Inhibitor Medicinal Chemistry Scaffold Derivatization

Physicochemical Property Differentiation: LogP and tPSA Comparison with Regioisomers

The calculated LogP value for (2-(difluoromethoxy)pyridin-4-yl)methanol is 1.1753, with a topological polar surface area (tPSA) of 42.35 Ų . This compound offers a balanced lipophilicity-hydrophilicity profile distinct from alternative substitution patterns. Compared to (2-(difluoromethoxy)pyridin-3-yl)methanol (2-CH₂OH regioisomer), the 4-hydroxymethyl positioning affects both electronic distribution on the pyridine ring and the compound's hydrogen-bonding capacity, which influences downstream derivatization reactivity . More broadly, the difluoromethoxy (-OCF₂H) group provides unique physicochemical modulation compared to methoxy (-OCH₃) analogs, offering both lipophilicity enhancement and weak hydrogen bond donor capacity that single fluorine substituents cannot replicate . While direct experimental LogP data for all regioisomers is not available in a single head-to-head study, the calculated values establish a baseline for property-based selection.

Lipophilicity ADME Prediction Physicochemical Profiling

Batch-Specific Quality Control Documentation: A Procurement Reliability Differentiator

(2-(Difluoromethoxy)pyridin-4-yl)methanol is commercially supplied at standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . While other pyridinyl methanol derivatives are available at comparable purity specifications (e.g., Beyotime offers 98% purity ), the availability of batch-specific analytical documentation is not uniformly provided across all vendors and all regioisomers. For (6-(difluoromethoxy)pyridin-3-yl)methanol (CAS 1375098-07-9), vendor documentation frequently lacks the same comprehensive QC commitment . The target compound is recommended for storage at 2-8°C under sealed, dry conditions with 2-3 year stability , parameters that may vary among regioisomers due to differing hygroscopicity and oxidative stability profiles.

Quality Control Reproducibility Analytical Chemistry

Synthetic Accessibility and Derivatization Pathways: 4-Hydroxymethyl as a Versatile Handle

The 4-hydroxymethyl (-CH₂OH) group of the target compound provides a versatile synthetic handle for further derivatization, including oxidation to aldehydes or carboxylic acids, and substitution reactions to introduce new functional groups . This specific regioisomeric arrangement (2-OCF₂H, 4-CH₂OH) creates a distinct reactivity profile compared to alternative substitution patterns. In contrast, (2-(difluoromethoxy)pyridin-3-yl)methanol (3-CH₂OH regioisomer) presents a different electronic environment that may alter reaction kinetics and regioselectivity in subsequent transformations . The target compound's synthesis typically involves difluoromethylation of pyridine derivatives using electrophilic, nucleophilic, or radical difluoromethylation strategies, with optimization for yield and purity achieved through metal catalysis and controlled reaction conditions . The regioisomeric purity of the 2-OCF₂H,4-CH₂OH substitution pattern is critical for downstream applications where positional isomer contamination could yield divergent biological or chemical outcomes.

Organic Synthesis Building Block Derivatization

Difluoromethoxy Group vs. Alternative Substituents: Class-Level Pharmacophore Advantages

The difluoromethoxy (-OCF₂H) group in (2-(difluoromethoxy)pyridin-4-yl)methanol provides distinct physicochemical and pharmacological advantages compared to alternative substituents commonly found in pyridine building blocks. Unlike single fluorine substituents, the -OCF₂H moiety offers both lipophilicity enhancement and weak hydrogen bond donor capacity, which can improve membrane permeability while maintaining aqueous solubility . Compared to methoxy (-OCH₃) analogs, the -OCF₂H group provides greater metabolic stability due to resistance to oxidative O-dealkylation . Relative to trifluoromethoxy (-OCF₃) derivatives, -OCF₂H offers a distinct electronic profile and reduced molecular weight, which may benefit ligand efficiency metrics in drug discovery . In the broader context of PDE4 inhibitor development, 2-phenyl-3-difluoromethoxy-pyridinyl moieties have been characterized as potent pharmacophoric elements, supporting the value of -OCF₂H-containing pyridine scaffolds for targeted medicinal chemistry applications [1].

Fluorine Chemistry Drug Design Metabolic Stability

Optimal Research and Procurement Scenarios for (2-(Difluoromethoxy)pyridin-4-yl)methanol


PDE4 Inhibitor Lead Optimization Programs Requiring Patent-Documented Scaffolds

Research groups pursuing PDE4-targeted therapeutics can directly leverage (2-(difluoromethoxy)pyridin-4-yl)methanol as a building block with established patent precedent. The compound's core motif appears in EP3345902A1 and US20240316020 Example 27, providing a validated synthetic pathway to pyridinyl-urea derivatives . This documented utility reduces the synthetic risk associated with scaffold selection and accelerates structure-activity relationship (SAR) exploration. The 4-hydroxymethyl group enables direct amine conjugation after activation, a transformation not accessible to regioisomers lacking this functional handle .

Fluorinated Building Block Procurement for ADME-Optimized Lead Series

Medicinal chemistry programs requiring balanced lipophilicity (LogP = 1.1753) and moderate polar surface area (tPSA = 42.35 Ų) for CNS or oral bioavailability optimization should prioritize this compound . The difluoromethoxy (-OCF₂H) group provides a favorable balance of metabolic stability (resistance to oxidative O-dealkylation) and membrane permeability enhancement that is distinct from methoxy, trifluoromethoxy, or direct fluorination alternatives . Researchers can select this scaffold to systematically explore the impact of -OCF₂H substitution on in vitro ADME parameters while maintaining a clear synthetic path to diverse analogs.

High-Reproducibility Academic Research Requiring Validated QC Documentation

Academic laboratories conducting mechanistic studies, methodology development, or collaborative SAR campaigns benefit from the batch-specific quality control documentation (NMR, HPLC, GC) available for this compound . The documented 97-98% purity with analytical traceability ensures experimental reproducibility across different batches and research groups. The defined storage conditions (2-8°C, sealed dry, 2-3 year stability) provide clear guidelines for inventory management . In contrast, procurement of alternative regioisomers without comparable QC documentation introduces uncontrolled variability that can confound data interpretation and reproducibility efforts.

Custom Synthesis Starting Material for Pyridinyl-Urea and Pyridinyl-Carbamate Libraries

Contract research organizations (CROs) and pharmaceutical chemistry groups can utilize (2-(difluoromethoxy)pyridin-4-yl)methanol as a versatile starting material for generating diverse compound libraries. The 4-hydroxymethyl group is readily converted to amines, halides, aldehydes, or carboxylic acids, enabling coupling with diverse pharmacophoric elements . The 2-OCF₂H group remains intact throughout these transformations, preserving the desirable physicochemical properties conferred by difluoromethoxy substitution . The regioisomeric purity of the starting material ensures that library compounds maintain consistent substitution patterns, avoiding the confounding effects of positional isomer mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(Difluoromethoxy)pyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.